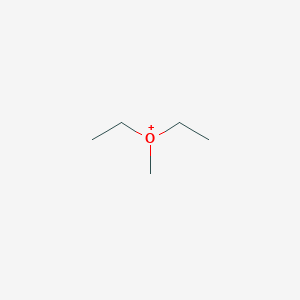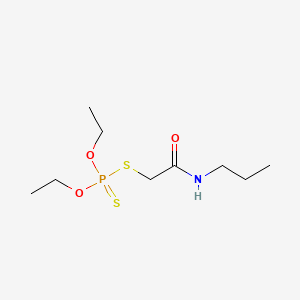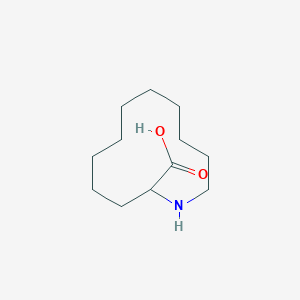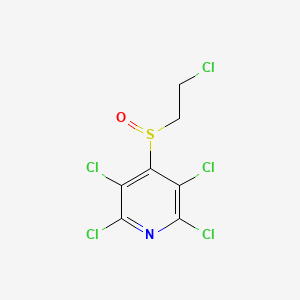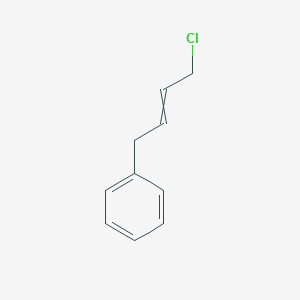
(4-Chlorobut-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 4-chlorobut-2-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Benzene reacts with 4-chlorobut-2-en-1-yl chloride in the presence of AlCl3.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of high-purity reagents to minimize impurities.
- Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: (4-Chlorobut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) yields the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
(4-Chlorobut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This leads to the formation of intermediates that can further react to yield substituted products. The pathways involved include:
- Formation of a sigma complex (arenium ion).
- Deprotonation to restore aromaticity.
類似化合物との比較
- (E)-1-chloro-4-(4-chlorobut-2-en-1-yl)benzene
- 1-chloro-4-phenylbutane
- 4-Phenylbutyl chloride
Comparison: (4-Chlorobut-2-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the double bond in the 2-en-1-yl group influences its chemical behavior, making it more reactive in certain types of reactions compared to saturated analogs like 1-chloro-4-phenylbutane.
特性
CAS番号 |
41314-25-4 |
|---|---|
分子式 |
C10H11Cl |
分子量 |
166.65 g/mol |
IUPAC名 |
4-chlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2 |
InChIキー |
CWSAGTDWRVNVLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
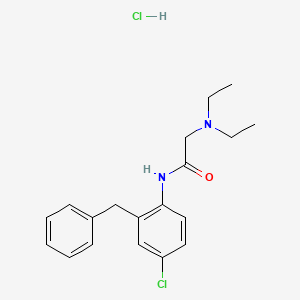
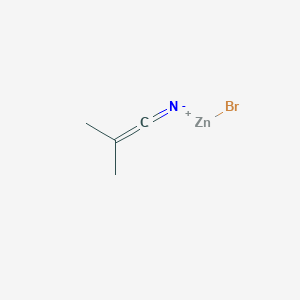


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
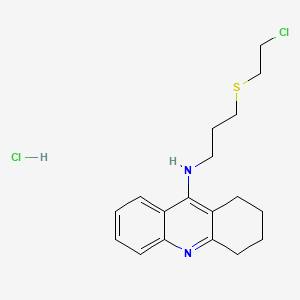
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
